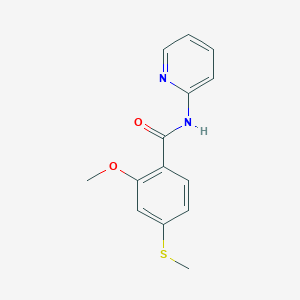

![molecular formula C13H12N4O2 B5869960 N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)

N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide is a derivative of vitamin B3 and is found in trace amounts in milk. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in energy metabolism and DNA repair. NR has been shown to increase NAD+ levels in cells, which has led to interest in its potential benefits in various fields, including aging, neurodegenerative diseases, and metabolism.

Mécanisme D'action

NR increases NAD+ levels in cells, which activates various pathways involved in energy metabolism and DNA repair. NAD+ is a coenzyme that is involved in various enzymatic reactions, including those that generate ATP, the energy currency of cells. NR also activates sirtuins, a family of proteins that are involved in regulating various cellular processes, including metabolism, DNA repair, and aging.

Biochemical and physiological effects:

NR has been shown to have various biochemical and physiological effects in cells and animal models. It improves mitochondrial function, increases ATP production, and reduces oxidative stress. It also activates sirtuins, which regulate metabolism, DNA repair, and aging. NR has been shown to improve glucose tolerance, reduce liver fat, and increase lifespan in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

NR is a relatively safe and non-toxic molecule, which makes it suitable for lab experiments. It is commercially available and can be easily administered to cells and animals. However, NR is a relatively expensive molecule, which can limit its use in large-scale experiments. It is also important to note that NR has not been extensively studied in humans, and its long-term effects and safety in humans are not yet known.

Orientations Futures

There are many potential future directions for NR research. One area of interest is in the development of NR-based therapies for aging and age-related diseases. Another area of interest is in the development of NR-based therapies for neurodegenerative diseases, such as Alzheimer's disease. NR may also have potential applications in the field of metabolism, such as in the treatment of obesity and diabetes. Finally, future research may focus on improving the synthesis method of NR to increase yield and reduce cost, which would make it more accessible for research and potential therapeutic applications.

In conclusion, N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide is a molecule that has shown promise in various fields, including aging, neurodegenerative diseases, and metabolism. Its ability to increase NAD+ levels in cells and activate sirtuins has led to interest in its potential benefits. While there are still limitations and unknowns regarding its long-term effects and safety, NR has the potential to be a valuable tool in scientific research and potential therapeutic applications.

Méthodes De Synthèse

NR can be synthesized from 3-cyanopyridine, which undergoes a series of reactions to produce NR. The synthesis method has been optimized to improve yield and purity, and NR is now commercially available.

Applications De Recherche Scientifique

NR has been studied extensively in various fields, including aging, neurodegenerative diseases, and metabolism. In aging research, NR has been shown to improve mitochondrial function and increase lifespan in mice. In neurodegenerative disease research, NR has been shown to improve cognitive function and reduce neuroinflammation in mouse models of Alzheimer's disease. In metabolism research, NR has been shown to improve glucose tolerance and reduce liver fat in obese and diabetic mice.

Propriétés

IUPAC Name |

N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c14-12(17-19)9-3-5-11(6-4-9)16-13(18)10-2-1-7-15-8-10/h1-8,19H,(H2,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDCRDUHVAORML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)

![3,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869890.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,6-dimethoxybenzoate](/img/structure/B5869895.png)

![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5869902.png)

![methyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B5869910.png)

![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5869918.png)

![4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5869922.png)

![3-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5869925.png)

![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)